molecular formula C16H22O4 B1595848 Di-tert-butyl terephthalate CAS No. 28313-42-0

Di-tert-butyl terephthalate

Cat. No. B1595848
CAS RN: 28313-42-0
M. Wt: 278.34 g/mol
InChI Key: JAIQCFIFVNAAAY-UHFFFAOYSA-N
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Description

Di-tert-butyl terephthalate (DTBT) is a type of ester that is used in a variety of industrial and scientific applications. It is a colorless, low-odor, and low-volatility compound that is highly stable, non-flammable, and non-toxic. It has been used in a variety of applications, including in the synthesis of polymers and other materials, as a fuel additive, and as a laboratory reagent.

Scientific Research Applications

  • Catalytic Performance in Chemical Synthesis :

    • Di-tert-butyl terephthalate derivatives, such as Di-tert-butyl naphthalene (DTBN), show potential in the synthesis of polyethylene naphthalate (PEN). A study by Huang et al. (2019) found that desilication and dealumination treatments improve the catalytic performance of certain zeolites in producing DTBN, highlighting the compound's significance in industrial synthesis processes.
  • Energy Storage Applications :

    • Sodium terephthalate and its derivatives, closely related to Di-tert-butyl terephthalate, have been identified as promising anode materials for sodium-ion batteries. Park et al. (2012) in their research published in Advanced Materials, demonstrate the excellent electrochemical performance of these compounds, including minimal capacity fading and ideal redox potential, underscoring their potential in energy storage technologies.
  • Environmental and Toxicity Studies :

    • The environmental occurrence and potential toxicity of synthetic phenolic antioxidants (SPAs), including Di-tert-butyl phenols, have been extensively studied. Liu and Mabury (2020) in their paper in Environmental science & technology discuss the detection of such compounds in various environmental matrices and their potential health effects, indicating the importance of understanding their environmental impact.
  • Medical Device Applications :

    • Di-2-ethylhexyl terephthalate (DEHTP), structurally similar to Di-tert-butyl terephthalate, is used in medical devices like blood bags. A study by Graminske et al. (2018) in the journal Transfusion found that DEHTP-plasticized bags show comparable red blood cell stability to conventional phthalate-plasticized bags, highlighting its relevance in medical applications.
  • Food Safety and Packaging :

    • Research on the migration of nonvolatile compounds, including Di-tert-butyl terephthalate derivatives, from recycled polyethylene terephthalate (PET) into food is crucial for ensuring food safety. Bentayeb et al. (2007) in Analytical and Bioanalytical Chemistry studied this migration under harsh conditions, demonstrating the importance of monitoring such compounds in the context of food packaging.
  • Engineering**:
  • The development of new polymers using terephthalic acid derivatives, such as unsaturated poly(ester-urethane) synthesized from terephthalic acid derived from recycled PET bottles, has significant implications in materials science. Issam et al. (2012) in their research published in the Journal of Polymers and the Environment discuss the synthesis and characterization of these new polymers, highlighting their potential in the field of material engineering.
  • Environmental Biodegradation and Recycling :

    • Research into the glycolysis of PET using basic ionic liquids, as discussed by Yue et al. (2011) in Polymer Degradation and Stability, provides insights into efficient recycling methods for PET, a polymer closely related to Di-tert-butyl terephthalate. Understanding these processes is crucial for enhancing environmental sustainability in polymer recycling.
  • Human Exposure and Health Implications :

    • The widespread exposure to DEHTP, a compound structurally similar to Di-tert-butyl terephthalate, and its metabolites in the general population, as indicated by Silva et al. (2019) in Environment international, underscores the importance of continuous monitoring and evaluation of health implications related to these compounds.

properties

IUPAC Name

ditert-butyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIQCFIFVNAAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311432
Record name Di-t-butyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl terephthalate

CAS RN

28313-42-0
Record name NSC243185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-t-butyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of terephthaloylchloride (2.00 g, 9.85 mmol) in dry pyridine (25.0 mL) was added tert-butyl alcohol (803 mg, 10.8 mmol). After 16 hours at 85° C. water (75.0 mL) was added and the solid filtered. The solid was dissolved in diethyl ether (40 mL) and washed with saturated sodium bicarbonate (2×75 mL). The organic phase was then dried over anhydrous magnesium sulfate and concentrated in vacuo to give 1.15 g (Y: 42%) of the title compound; 1H-NMR (CDCl3): δ8.01 (s, 4H), 1.60 (s, 18H).
Quantity
2 g
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803 mg
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25 mL
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Quantity
75 mL
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reactant
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Synthesis routes and methods II

Procedure details

Terephthaloyl dichloride (5.0 g: 24.6 mmol) was dissolved in 50 ml of dehydrated pyridine, and tert-butanol (4.0 g: 54.1 mmol) was added to the mixture. The reaction was carried out at a room temperature for 24 hours. The reaction mixture was poured into an iced water, and the resultant mixture was acidified by adding hydrochloric acid. The resultant precipitate was collected by filtration, washed with water, dried, and recrystallized from methanol to provide 6.1 g (21.9 mmol) of 1,4-di(tert-butyl) terephthalate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Cheng, A Takahashi, T Oyama - Polymer journal, 2010 - nature.com
Various carboxylate and sulfonate esters were synthesized as acid amplifiers by reacting carboxylic acid chlorides and sulfonic acid chlorides with alcohols. The synthesized acid …
Number of citations: 14 www.nature.com
AM Eyal, B Hazan, K Hajdu… - Journal of applied …, 1992 - Wiley Online Library
Various t‐butyl and di‐t‐butyl esters, N‐boc and di‐N‐boc amines, metal salts of N‐boc amino acid, and glycerol–formic acid esters are potential porogens for porogen‐derived …
Number of citations: 8 onlinelibrary.wiley.com
H Seliger, MB Bitar, H Nguyen‐Trong… - Die …, 1984 - Wiley Online Library
… Since the acidolysis of di-tert-butyl terephthalate passes the monoester stage, this should be a convenient preparation of the monofunctional intermediate. Following first a …
Number of citations: 8 onlinelibrary.wiley.com
MA RAKUSIN - pubs.rsc.org
View Article Online/Journal Homepage/Table of Contents for this issue i. 762 ABSTRACTS OF CHEMICAL PAPERS. used the extraction method, ether, which dissolves part of the …
Number of citations: 2 pubs.rsc.org
AA Ezazi - 2023 - search.proquest.com
Reactive intermediates invoked in the functionalization of strong CH bonds are difficult to characterize. The high energy required to break CH bonds often means the lifetime of the …
Number of citations: 2 search.proquest.com
VS Korotkov, A Ludwig, OV Larionov… - Organic & …, 2011 - pubs.rsc.org
… 10 and 11 containing a tert-butoxycarbonyl (10) and a free carboxylic acid group, respectively, in the benzyl ester moiety, commenced with partial hydrolysis of di-tert-butyl terephthalate …
Number of citations: 27 pubs.rsc.org

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